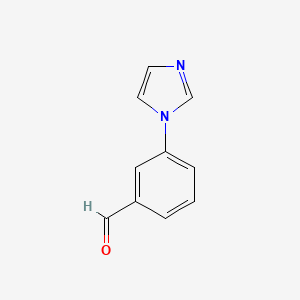

3-(1H-Imidazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTQCZGDVDTRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576321 | |

| Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127404-22-2 | |

| Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127404-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-imidazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science, through the Ullmann condensation reaction. This document details the underlying chemistry, experimental protocols, and key reaction parameters, offering a practical resource for laboratory synthesis.

Introduction

The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding a structural motif prevalent in numerous pharmaceuticals and functional materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and widely utilized method for the formation of the C-N bond between an aryl halide and a nitrogen-containing heterocycle like imidazole. This guide focuses on the specific application of the Ullmann condensation for the synthesis of this compound, a molecule of interest due to its bifunctional nature, incorporating both a reactive aldehyde group and a versatile imidazole moiety.

The Ullmann Condensation: Core Principles

The Ullmann condensation for N-arylation involves the reaction of an aryl halide with a nitrogen nucleophile, such as imidazole, in the presence of a copper catalyst and a base. Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, significant advancements have led to the development of milder and more efficient catalytic systems, often employing ligands to enhance catalyst activity and stability.

The generally accepted mechanism for the copper-catalyzed N-arylation of imidazoles via the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The key steps include the formation of a copper(I)-imidazolate species, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated imidazole and regenerate the active Cu(I) catalyst.

Data Presentation: Key Reaction Components and Conditions

The successful synthesis of this compound via the Ullmann condensation is dependent on the careful selection of several key parameters. The following tables summarize the typical components and conditions employed in this reaction.

Table 1: Reactants and Their Roles

| Component | Structure | Role | Key Considerations |

| 3-Halobenzaldehyde | Arylating agent | 3-Bromobenzaldehyde is commonly used. The reactivity of the halide follows the order I > Br > Cl. | |

| Imidazole | Nitrogen nucleophile | Typically used in excess to drive the reaction forward. | |

| Copper Catalyst | Cu powder, CuI, Cu₂O, etc. | Catalyst | Copper(I) salts are often more effective. Ligands can be used to improve catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, NaOH, etc. | Proton scavenger | The choice of base can significantly impact the reaction rate and yield. |

| Solvent | DMF, DMSO, Water, etc. | Reaction medium | A high-boiling, polar aprotic solvent is often preferred. |

Table 2: Typical Reaction Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

| Temperature | 100 - 150 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |

| Reaction Time | 24 - 72 hours | Monitored by techniques like TLC to determine completion. |

| Catalyst Loading | 5 - 10 mol% | Higher loading can increase the rate but also the cost and potential for metal contamination. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst. |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on a reported procedure.

Materials:

-

3-Bromobenzaldehyde (9.25 g)

-

Imidazole (20.4 g)

-

Copper powder (0.31 g)

-

Water (50 ml)

-

Aqueous ammonia

-

Chloroform

-

Silica gel for column chromatography

-

Methylene chloride

-

Methanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml).

-

Place the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for 3 days.

-

After 3 days, cool the reaction mixture to room temperature and add aqueous ammonia.

-

Extract the mixture with chloroform.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a solvent system of methylene chloride/methanol.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a pale yellow crystal. (Yield: 4.61 g, 54%).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed catalytic cycle for the Ullmann N-arylation of imidazole.

Product Characterization

The final product, this compound, is a pale yellow crystal. Its identity and purity can be confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.19 g/mol |

| CAS Number | 127404-22-2 |

| Appearance | Pale yellow crystal |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.05 (s, 1H), 8.03 (d, J=8.6 Hz, 2H), 7.99 (s, 1H), 7.60 (d, J=8.6 Hz, 2H), 7.39 (m, 1H), 7.26 (m, 1H) |

| ¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm) | 190.48, 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54 |

| IR (ATR, cm⁻¹) | 3138, 3109, 2818, 2746, 1676, 1604, 1519, 1481 |

Note: Spectroscopic data is for the similar compound 4-(1H-imidazol-1-yl)benzaldehyde and is provided for reference. Actual values for the 3-substituted isomer may vary slightly.

Conclusion

The Ullmann condensation provides an effective method for the synthesis of this compound. This guide has outlined the fundamental principles of the reaction, provided a detailed experimental protocol, and summarized key reaction parameters. The presented information serves as a valuable resource for researchers engaged in the synthesis of N-aryl imidazoles for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of modern ligand-assisted copper catalysis, may lead to improved yields and milder reaction conditions.

Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a detailed analysis based on predicted values derived from analogous compounds, primarily its structural isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, and fundamental spectroscopic principles. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a benzaldehyde ring substituted with an imidazole group at the meta-position. Its chemical properties are defined by the interplay of these two functional moieties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 127404-22-2 | [1][2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are crucial for the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.10 | Singlet | 1H | Imidazole (C2-H) |

| ~7.95 | Doublet | 1H | Phenyl (ortho to CHO) |

| ~7.80 | Doublet | 1H | Phenyl (ortho to Imidazole) |

| ~7.65 | Triplet | 1H | Phenyl (meta to both) |

| ~7.50 | Singlet | 1H | Imidazole (C5-H) |

| ~7.30 | Singlet | 1H | Imidazole (C4-H) |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~138.0 | Phenyl (C-CHO) |

| ~137.0 | Phenyl (C-Imidazole) |

| ~135.5 | Imidazole (C2) |

| ~130.5 | Phenyl (CH) |

| ~130.0 | Imidazole (C4) |

| ~125.0 | Phenyl (CH) |

| ~122.0 | Phenyl (CH) |

| ~118.0 | Imidazole (C5) |

| ~117.0 | Phenyl (CH) |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to the principal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | Aromatic C-H Stretch |

| ~2820, ~2740 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1580 | Strong, Medium | Aromatic C=C Stretch |

| ~1520 | Strong | Imidazole Ring Stretch |

| ~1380 | Medium | C-N Stretch |

| ~880, ~780 | Strong | Aromatic C-H Bend (meta-substitution) |

Mass Spectrometry (MS)

The predicted mass spectrum will exhibit a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 172.06 | [M]⁺ |

| 173.07 | [M+H]⁺ |

| 195.05 | [M+Na]⁺ |

| 144.06 | [M-CO]⁺ |

| 117.06 | [M-C₂H₂N₂]⁺ |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, in a solvent like ethanol, is expected to show absorption maxima characteristic of the conjugated aromatic system.

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~210 | ~25,000 | π → π* (Imidazole) |

| ~255 | ~18,000 | π → π* (Benzene) |

| ~290 | ~10,000 | n → π* (Carbonyl) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis

A common synthetic route involves the Ullmann condensation of 3-bromobenzaldehyde with imidazole.[3]

-

Reactants: 3-bromobenzaldehyde, imidazole, copper powder.

-

Solvent: Water.

-

Procedure: A mixture of the reactants is heated under reflux in a nitrogen atmosphere for an extended period (e.g., 72 hours). Following the reaction, aqueous ammonia is added, and the product is extracted with an organic solvent such as chloroform. Purification is typically achieved via silica gel column chromatography.[3]

Nuclear Magnetic Resonance (NMR)

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled sequence is used with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 μg/mL).

-

Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe [M+H]⁺ and other adducts. A mass range of 50-500 m/z is appropriate.

UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or methanol). This solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Acquisition: The spectrum is recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.

Visualizations

The following diagrams illustrate the structural relationships and analytical workflow pertinent to the characterization of this compound.

References

Spectroscopic and Structural Analysis of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and structural characteristics of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of experimentally verified and published ¹H and ¹³C NMR data for this specific isomer, this document presents predicted spectral data obtained from computational models. These predictions serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were computationally generated and should be used as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.05 | s | - | 1H | Aldehyde-H |

| 8.21 | s | - | 1H | Imidazole-H |

| 8.08 | d | 7.8 | 1H | Phenyl-H |

| 7.93 | s | - | 1H | Phenyl-H |

| 7.74 | t | 7.8 | 1H | Phenyl-H |

| 7.55 | s | - | 1H | Imidazole-H |

| 7.37 | s | - | 1H | Imidazole-H |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 192.5 | Aldehyde C=O |

| 138.0 | Phenyl-C |

| 137.5 | Phenyl-C |

| 135.8 | Imidazole-CH |

| 131.2 | Phenyl-CH |

| 130.5 | Imidazole-CH |

| 129.0 | Phenyl-CH |

| 126.8 | Phenyl-CH |

| 122.5 | Phenyl-CH |

| 118.2 | Imidazole-CH |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic and heterocyclic compounds like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the analyte is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for compounds of this type include deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient to cover the expected chemical shifts.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0 to 220 ppm will encompass the chemical shifts of most organic compounds.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for an NMR experiment.

Infrared (IR) spectroscopy of 3-(1H-Imidazol-1-yl)benzaldehyde

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(1H-Imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to deliver a foundational understanding of the molecule's vibrational characteristics. We will deconstruct the molecular structure to predict its IR signature, assign key absorption bands based on established spectroscopic principles, and provide a field-proven, step-by-step protocol for acquiring high-quality spectral data using the potassium bromide (KBr) pellet method. This guide is designed for researchers, scientists, and drug development professionals who require a robust method for the structural characterization and quality control of this compound class.

Introduction: The Significance of Spectroscopic Characterization

N-aryl imidazoles, including this compound, represent a privileged scaffold in modern drug discovery, forming the core of numerous antifungal, anticancer, and anti-inflammatory agents. The precise arrangement of the imidazole and benzaldehyde moieties is critical to the molecule's biological activity and chemical reactivity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any downstream application.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "molecular fingerprint." For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the critical aldehyde carbonyl group, verifying the integrity of the aromatic systems, and ensuring the correct N-substitution on the imidazole ring. This guide establishes the foundational principles and practical methodologies for leveraging IR spectroscopy to its full potential in the analysis of this compound.

Molecular Structure and Predicted Vibrational Modes

The infrared absorption spectrum of this compound is best understood by dissecting the molecule into its primary structural components: the aldehyde group, the meta-substituted benzene ring, and the 1-substituted imidazole ring. Each of these components possesses characteristic vibrational frequencies.

-

The Aldehyde Group (-CHO): This group is expected to produce some of the most distinct signals in the spectrum.

-

C=O Stretch: The carbonyl stretch is one of the most intense and recognizable absorptions in IR spectroscopy.[1] For an aromatic aldehyde, conjugation with the benzene ring slightly lowers the bond order of the C=O bond, shifting its stretching frequency to a lower wavenumber compared to aliphatic aldehydes. This peak is anticipated to be strong and sharp in the 1710-1685 cm⁻¹ region.[2]

-

Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen attached to the carbonyl. This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, around 2830-2820 cm⁻¹ and 2745-2720 cm⁻¹.[2][3] The presence of these two peaks is strong evidence for an aldehyde functional group.

-

-

The Benzene Ring (Aromatic System):

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region.[3]

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the fingerprint region (below 1000 cm⁻¹) and are highly characteristic of the substitution pattern on the benzene ring.

-

-

The Imidazole Ring (Heterocyclic System):

-

C-H Stretch: The C-H bonds on the imidazole ring will also contribute to the absorption in the 3100-3000 cm⁻¹ region.

-

C=N and C=C Ring Stretching: The imidazole ring contains both C=C and C=N bonds, and their stretching vibrations will appear in the 1650-1400 cm⁻¹ range, often overlapping with the signals from the benzene ring.[5]

-

Ring Vibrations: Various in-plane and out-of-plane ring deformation and bending vibrations contribute to a complex pattern of absorptions in the fingerprint region, particularly between 1300 and 800 cm⁻¹.[6] Importantly, as this is a 1-substituted imidazole, the characteristic N-H stretching vibration (typically a broad band around 3300-3000 cm⁻¹) will be absent.[5]

-

Analysis of the Experimental IR Spectrum

The following analysis is based on a representative Fourier-Transform Infrared (FTIR) spectrum of solid this compound, acquired using the KBr pellet method.

Detailed Peak Assignment

The principal absorption bands are summarized and assigned in the table below. The interpretation synthesizes the predicted frequencies from each functional group into a cohesive analysis of the complete molecule.

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Rationale and Comments |

| ~3110 - 3050 | Medium-Weak | Aromatic C-H Stretching (Benzene & Imidazole) | Corresponds to the stretching of C-H bonds on both aromatic rings.[4][7] |

| ~2825, ~2730 | Weak | Aldehyde C-H Stretching (Fermi Doublet) | This pair of weak bands is a definitive diagnostic feature for the aldehyde functional group.[2][3] |

| ~1703 | Strong, Sharp | Aldehyde C=O Stretching | The strong intensity and position are characteristic of a carbonyl group. The frequency below 1715 cm⁻¹ indicates conjugation with the aromatic ring.[2] |

| ~1605, ~1585 | Medium-Strong | Aromatic C=C and C=N Ring Stretching | These absorptions arise from the in-plane stretching of the carbon-carbon bonds in the benzene ring and the mixed C=C and C=N bonds of the imidazole ring.[3][5] |

| ~1480, ~1420 | Medium | Aromatic C=C and C=N Ring Stretching | Further contributions from the skeletal vibrations of both aromatic rings. |

| ~1385 | Medium | C-N Stretching (Imidazole) | Attributed to the stretching vibration of the C-N bonds within the imidazole ring. |

| ~1250 | Medium | In-plane C-H Bending | A combination of in-plane bending modes from both the benzene and imidazole rings. |

| ~890, ~780, ~690 | Strong | Out-of-plane C-H Bending (Aromatic) | These strong absorptions in the fingerprint region are characteristic of the meta-substitution pattern on the benzene ring. |

Visualizing Structure-Spectrum Relationships

The following diagram illustrates the connection between the distinct chemical moieties of this compound and their corresponding regions in the infrared spectrum.

Caption: Correlation between molecular structure and key IR spectral regions.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

This section provides a rigorous, step-by-step protocol for preparing a high-quality KBr pellet for transmission FTIR analysis. Adherence to this methodology is crucial for obtaining reproducible and artifact-free spectra.

Rationale for Method Selection

The KBr pellet method is a fundamental and widely used technique for analyzing solid samples.[8] It involves dispersing the solid analyte in a dry, IR-transparent matrix (KBr), which becomes a clear disc under pressure, allowing for transmission analysis. This method is chosen for its ability to produce sharp, well-defined spectra for crystalline solids.

Materials and Equipment

-

This compound (solid sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set (e.g., 13 mm diameter)

-

Hydraulic press (capable of 8-10 tons of pressure)

-

FTIR Spectrometer

-

Spatula

-

Analytical balance (4-place)

-

Drying oven and desiccator

Step-by-Step Workflow

-

Material Preparation (Critical Step): Dry the spectroscopic grade KBr powder in an oven at ~110°C for a minimum of 3-4 hours to remove absorbed atmospheric water.[9] Store the dried KBr in a desiccator until immediately before use. Moisture contamination is the most common source of error, appearing as a broad absorption band around 3400 cm⁻¹ and a weaker band near 1640 cm⁻¹.

-

Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[10] The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%. Too much sample will result in overly intense, saturated absorption bands.

-

Grinding and Mixing: Transfer the weighed KBr and sample into a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes with the pestle. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation to minimize scattering effects (Christiansen effect) and to ensure a homogenous dispersion.

-

Pellet Pressing:

-

Assemble the clean, dry pellet press die.

-

Carefully transfer the homogenous powder mixture into the die barrel, ensuring an even distribution.

-

Place the plunger into the barrel and transfer the entire assembly to the hydraulic press.

-

Apply a pressure of 8-10 metric tons for approximately 1-2 minutes.[11] This pressure causes the KBr to plasticize and form a transparent or translucent disc.

-

-

Pellet Inspection and Mounting: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient pressure, poor mixing, or moisture contamination. Mount the pellet in the spectrometer's sample holder.

-

Spectrum Acquisition:

-

Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will be subtracted from the sample spectrum.[9]

-

Sample Scan: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Workflow Visualization

The following diagram outlines the key stages of the KBr pellet preparation and analysis workflow.

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its molecular structure. The key diagnostic features include the strong carbonyl (C=O) stretch around 1703 cm⁻¹, the characteristic weak Fermi doublet of the aldehyde C-H stretch (approx. 2825 and 2730 cm⁻¹), and the complex pattern of absorptions from the aromatic and heterocyclic rings. The absence of a broad N-H stretch confirms the 1-substitution pattern of the imidazole ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality IR spectra, enabling robust structural verification and quality assessment essential for applications in drug development and chemical synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. homework.study.com [homework.study.com]

- 5. arar.sci.am [arar.sci.am]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. youtube.com [youtube.com]

Mass Spectrometry Analysis of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-(1H-Imidazol-1-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. This document outlines potential experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate the characterization of this and structurally related compounds.

Introduction

This compound is an aromatic aldehyde containing an imidazole substituent. Its characterization is crucial for ensuring purity, identifying byproducts, and elucidating its role in various chemical reactions. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. This guide will focus on the application of common ionization techniques and the interpretation of the resulting mass spectra.

Molecular Structure and Properties

Experimental Protocols

The mass spectrometric analysis of this compound can be performed using various techniques. The choice of method depends on the sample matrix, the desired level of structural information, and the available instrumentation. Below are detailed protocols for common approaches.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol, acetonitrile, or water with a small amount of formic acid or ammonium acetate to promote ionization is recommended. For Electron Impact (EI) ionization, a volatile solvent that is easily removed, such as dichloromethane or methanol, is suitable.

-

Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection.

-

Purity: Ensure the sample is free from non-volatile salts and buffers, which can interfere with the ionization process and contaminate the mass spectrometer.

Instrumentation and Data Acquisition

Method 1: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules.

-

Ionization Mode: Positive ion mode is generally preferred for imidazole-containing compounds due to the basicity of the nitrogen atoms.

-

Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Sample Introduction: The sample solution can be introduced by direct infusion using a syringe pump at a flow rate of 5-20 µL/min or via a liquid chromatography (LC) system.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 10 - 15 L/min

-

Drying Gas (N₂) Temperature: 300 - 350 °C

-

-

Mass Analyzer Settings:

-

Scan Range: m/z 50 - 500

-

Acquisition Rate: 1-2 spectra/s

-

Method 2: Electron Impact (EI) Mass Spectrometry

EI is a hard ionization technique that provides detailed structural information through extensive fragmentation. This method requires the sample to be volatile and thermally stable.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

-

EI Source Parameters:

-

Electron Energy: 70 eV[3]

-

Ion Source Temperature: 230 °C

-

-

Mass Analyzer Settings:

-

Scan Range: m/z 40 - 400

-

Data Presentation and Interpretation

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be a composite of the fragmentation of the benzaldehyde and imidazole moieties.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 172 | [M]⁺˙ or [M+H]⁺ | [C₁₀H₈N₂O]⁺˙ or [C₁₀H₉N₂O]⁺ | Molecular ion (EI) or protonated molecule (ESI). |

| 171 | [M-H]⁺ | [C₁₀H₇N₂O]⁺ | Loss of a hydrogen radical from the aldehyde group. |

| 144 | [M-CO]⁺˙ or [M+H-CO]⁺ | [C₉H₈N₂]⁺˙ or [C₉H₉N₂]⁺ | Loss of carbon monoxide from the benzoyl cation. |

| 143 | [M-CHO]⁺ | [C₉H₇N₂]⁺ | Loss of the formyl radical, a characteristic fragmentation of benzaldehydes.[4] |

| 117 | [C₈H₇N]⁺ | [C₈H₇N]⁺ | Subsequent loss of HCN from the m/z 144 ion. |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation, characteristic of benzaldehyde fragmentation.[4] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, formed by the loss of CO from the benzoyl cation.[4] |

| 68 | [C₃H₄N₂]⁺˙ | [C₃H₄N₂]⁺˙ | Imidazole molecular ion, resulting from cleavage of the phenyl-imidazole bond.[5] |

| 67 | [C₃H₃N₂]⁺ | [C₃H₃N₂]⁺ | Characteristic fragment of the imidazole ring.[6] |

| 41 | [C₂H₃N]⁺ | [C₂H₃N]⁺ | Further fragmentation of the imidazole ring.[6] |

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

Caption: General experimental workflow for the mass spectrometry analysis.

Caption: Predicted electron ionization fragmentation pathway.

Conclusion

This guide provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed experimental protocols, predicted fragmentation data, and visual workflows serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science. The presented information should enable the unambiguous identification and structural characterization of this important chemical entity.

References

- 1. This compound | C10H8N2O | CID 15650408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H-Imidazole [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-(1H-Imidazol-1-yl)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

3-(1H-Imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of both imidazole and benzaldehyde, it serves as a versatile precursor in the synthesis of more complex molecules, including potential therapeutic agents. The imidazole moiety can act as a ligand for metal ions and participate in hydrogen bonding, making it a valuable pharmacophore, while the benzaldehyde group provides a reactive site for various chemical transformations. This document provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and purification.

Core Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 127404-22-2 | [1][2] |

| IUPAC Name | 3-imidazol-1-ylbenzaldehyde | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=CN=C2)C=O | [1][3] |

| InChI Key | CGTQCZGDVDTRDI-UHFFFAOYSA-N | [1][3] |

| Appearance | Pale yellow crystal | [4] |

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological systems. The following table lists key computed descriptors for this compound.

| Descriptor | Value | Source |

| Exact Mass | 172.063662883 Da | [1] |

| XLogP3-AA (LogP) | 1.1 | [1] |

| Topological Polar Surface Area | 34.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.

Synthesis of this compound[4]

This protocol details a copper-powder-catalyzed synthesis from 3-bromobenzaldehyde and imidazole.

Materials and Reagents:

-

3-bromobenzaldehyde (9.25 g)

-

Imidazole (20.4 g)

-

Copper powder (0.31 g)

-

Water (50 ml)

-

Aqueous ammonia

-

Chloroform

-

Silica gel

-

Methylene chloride

-

Methanol

Procedure:

-

A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, 0.31 g of copper powder, and 50 ml of water is prepared in a suitable reaction vessel.[4]

-

The mixture is heated under reflux in a nitrogen atmosphere for 3 days.[4]

-

After the reflux period, aqueous ammonia is added to the reaction mixture.[4]

-

The resulting mixture is extracted with chloroform.[4]

-

The chloroform extract is then purified by silica gel column chromatography, using a solvent system of methylene chloride/methanol.[4]

-

The final product is isolated as a pale yellow crystal, with a reported yield of 4.61 g (54%).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol.

Caption: Workflow for the synthesis and purification of this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented in the reviewed literature, its structural components—benzaldehyde and imidazole—are well-known pharmacophores.

-

Benzaldehyde Derivatives : Benzaldehyde and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[6][7] For example, certain benzaldehyde derivatives have been shown to inhibit the production of aflatoxin B1 by Aspergillus flavus by down-regulating key regulatory genes in the aflatoxin biosynthetic pathway.[6]

-

N-Aryl Imidazoles : The N-aryl imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal agents (e.g., azole antifungals), anticancer drugs, and anti-inflammatory medications.[8] The 4-isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, is a common reagent used to synthesize compounds with antifungal and antibacterial activity.[8][9]

Given this context, this compound represents a valuable building block for developing novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial and antifungal drug discovery. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood.[1]

References

- 1. This compound | C10H8N2O | CID 15650408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted data on the solubility and stability of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues, namely imidazole and benzaldehyde derivatives, to provide a well-rounded understanding. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility and stability profiles of this compound.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₀H₈N₂O.[1] Its structure combines a benzaldehyde moiety with an imidazole ring, which influences its chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 127404-22-2 | Santa Cruz Biotechnology[2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

Solubility Profile

Predicted Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent; likely higher solubility at lower pH | Protonation of the imidazole ring at acidic pH would increase aqueous solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely soluble | The polar nature of both the solvent and the imidazole moiety should facilitate dissolution. The related 4-(1H-Imidazol-1-yl)benzaldehyde is soluble in Methanol.[7] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | These solvents are generally effective for a wide range of organic compounds. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely poorly soluble | The overall polarity of the molecule is expected to limit solubility in nonpolar media. |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Potential degradation pathways can be inferred from the chemistry of benzaldehydes and imidazoles.

Potential Degradation Pathways:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-(1H-imidazol-1-yl)benzoic acid). This can be accelerated by exposure to air (autoxidation) and certain oxidizing agents.[8]

-

Photodegradation: Benzaldehyde and its derivatives can be sensitive to light, which may induce degradation.[9]

-

Hydrolysis: While the imidazole and benzaldehyde moieties are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.

-

Thermal Decomposition: Imidazole derivatives generally exhibit good thermal stability.[10] However, at elevated temperatures, decomposition is expected.

Recommended Storage Conditions: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place, under an inert atmosphere if possible.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, methanol, acetonitrile) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework based on the known properties of its constituent moieties and established analytical methodologies. The predicted solubility profile suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. The primary stability concerns are anticipated to be oxidation of the aldehyde group and potential photodegradation. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the specific, quantitative data necessary for the successful development and application of this compound.

References

- 1. This compound | C10H8N2O | CID 15650408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Crystal Structure of 3-(1H-Imidazol-1-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-(1H-imidazol-1-yl)benzaldehyde and its derivatives. The imidazole moiety is a significant pharmacophore in medicinal chemistry, and understanding the three-dimensional arrangement of these molecules at a crystalline level is paramount for rational drug design and development. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and provides visualizations of molecular structures and experimental workflows.

Core Compound and its Significance

This compound is an aromatic compound featuring a benzaldehyde ring substituted with an imidazole group at the meta-position. This structural motif is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by imidazole-containing compounds, including antifungal, anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1] The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, chalcones, oximes, and hydrazones, allowing for the fine-tuning of their steric and electronic properties to enhance biological efficacy.

Synthesis and Crystallization Protocols

The synthesis of this compound and its derivatives typically involves standard organic chemistry reactions. Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation of a saturated solution in an appropriate organic solvent.

Synthesis of this compound

A common synthetic route to the parent compound involves the Ullmann condensation reaction.[2]

Experimental Protocol: A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, and 0.31 g of copper powder in 50 ml of water is heated under reflux in a nitrogen atmosphere for 72 hours. Following the reflux, aqueous ammonia is added to the reaction mixture. The product is then extracted with chloroform. The organic extract is subsequently purified by silica gel column chromatography, using a methylene chloride/methanol solvent system, to yield pale yellow crystals of this compound.[2]

Synthesis of a Chalcone Derivative: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Chalcones, a class of open-chain flavonoids, are readily synthesized from benzaldehyde derivatives via the Claisen-Schmidt condensation. Although this example is for a 4-substituted isomer, the methodology is directly applicable to 3-substituted analogues.

Experimental Protocol: To a round-bottom flask containing 4-(1H-imidazol-1-yl)benzaldehyde (2.50 mmol) and 4'-methylacetophenone (2.50 mmol) in methanol (7.5 mL), an aqueous solution of NaOH (0.25 mL, 15 M) is added.[3] The mixture is stirred at room temperature for 2 hours, during which a precipitate forms. The reaction mixture is then diluted with water, cooled, and the solid product is collected by vacuum filtration. The crude product is washed with a cold methanol/water solution and purified by recrystallization from hot methanol to yield light yellow crystals.[3]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization include methanol, ethanol, and dimethylformamide (DMF). The choice of solvent can significantly influence crystal quality.

Crystal Structure Analysis

The determination of the crystal structure of these derivatives is predominantly carried out using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, torsion angles, and the overall three-dimensional packing of the molecules in the crystal lattice.

Data Collection and Structure Refinement

Experimental Protocol: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEXII DUO CCD).[4] Data is collected at a controlled temperature, often 100 K, using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages (e.g., SHELXTL).[5] Absorption corrections are typically applied to the data.[4]

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for this compound derivatives and a closely related positional isomer for comparative purposes. The scarcity of published crystal structures for a wide range of 3-substituted derivatives limits a more extensive comparison at this time.

Table 1: Crystallographic Data for Imidazole-Substituted Benzaldehyde Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 4-(1H-Imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | Orthorhombic | Pca2₁ | 17.5857(8) | 3.8643(2) | 12.1932(6) | 90 | 828.53(7) | 4 | [6] |

| 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine | C₂₀H₁₆N₆ | Monoclinic | P2₁/n | 8.1342(3) | 7.8172(3) | 13.2191(6) | 90.259(4) | 840.55(6) | 2 |

Table 2: Crystallographic Data for Related 3-(1H-Imidazol-1-yl) Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | C₁₂H₁₄N₂O | Monoclinic | P2₁/c | 9.0352(5) | 11.8521(7) | 10.3462(6) | 109.688(1) | 1043.17(10) | 4 | [4] |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime | C₁₉H₁₆ClN₃O₂ | Monoclinic | P2₁/c | 11.1894(2) | 19.5577(4) | 8.2201(2) | 104.919(2) | 1738.24(6) | 4 | [7] |

Molecular and Supramolecular Structures

The crystal structures of these compounds are stabilized by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. In the crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked into sheets by O—H⋯N and C—H⋯O hydrogen bonds.[4] The structure is further consolidated by C—H⋯π interactions.[4] The dihedral angle between the imidazole and phenyl rings is a key conformational parameter. In 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, this angle is 66.73 (5)°.[4] For 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°.[6]

Visualizations

Molecular Structure of this compound and its Derivatives

Caption: Synthetic pathways to common derivatives.

Experimental Workflow for Crystal Structure Determination

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | MDPI [mdpi.com]

- 4. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

Alternate Synthesis Routes for 3-(1H-Imidazol-1-yl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(1H-Imidazol-1-yl)benzaldehyde, a key building block in the development of novel therapeutic agents and functional materials. The document details two prominent methods: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. Each section includes detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams to ensure reproducibility and aid in methodological selection.

Introduction

This compound is a bifunctional molecule featuring a reactive aldehyde group and an imidazole moiety. The imidazole ring is a crucial pharmacophore in many biologically active compounds, capable of acting as a proton shuttle, a ligand for metal ions, and a hydrogen bond donor or acceptor. The aldehyde functionality allows for a wide range of subsequent chemical transformations, making this compound a versatile intermediate in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical and often depends on factors such as desired yield, purity, scalability, and cost-effectiveness. This guide explores the two most significant strategies for the N-arylation of imidazole with a substituted benzaldehyde.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the formation of a carbon-nitrogen bond between the imidazole ring and the benzene ring of 3-halobenzaldehyde. The two main catalytic systems employed for this transformation are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[1] It typically requires high temperatures and polar aprotic solvents. While effective, the traditional conditions can be harsh.[1] Modern variations of the Ullmann reaction often utilize ligands to improve catalyst solubility and moderate reaction conditions.[2]

A detailed experimental protocol for the synthesis of this compound via an Ullmann-type condensation is as follows[3]:

-

Reaction Setup: A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), and copper powder (0.31 g) is suspended in water (50 ml).

-

Reaction Execution: The mixture is heated to reflux under a nitrogen atmosphere for 72 hours.

-

Work-up: After cooling to room temperature, aqueous ammonia is added to the reaction mixture. The resulting mixture is extracted with chloroform.

-

Purification: The combined organic extracts are purified by silica gel column chromatography, eluting with a methylene chloride/methanol solvent system, to yield the final product.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more recent and often more versatile method for the formation of C-N bonds, utilizing a palladium catalyst with specialized phosphine ligands.[2][4] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann condensation.[4]

While a specific protocol for the synthesis of this compound via Buchwald-Hartwig amination is not explicitly detailed in the provided search results, a general procedure can be adapted from established methods for the N-arylation of imidazoles with aryl halides.

-

Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents). Imidazole (1.2 equivalents) and 3-bromobenzaldehyde (1.0 equivalent) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Execution: The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two primary synthesis routes.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination (Typical) |

| Starting Materials | 3-Bromobenzaldehyde, Imidazole | 3-Bromobenzaldehyde, Imidazole |

| Catalyst | Copper Powder | Palladium Precatalyst (e.g., Pd₂(dba)₃) |

| Ligand | None (in the specified protocol) | Phosphine Ligand (e.g., XPhos) |

| Base | Not explicitly used in the heating step | K₂CO₃, Cs₂CO₃, or other suitable base |

| Solvent | Water | Toluene, Dioxane, or other organic solvent |

| Temperature | Reflux (100 °C) | 80-120 °C |

| Reaction Time | 72 hours | 12-24 hours (typical) |

| Yield | 54%[3] | Generally high (often >80%) |

Logical Workflow Diagrams

The following diagrams illustrate the experimental workflows for the Ullmann condensation and a generalized Buchwald-Hartwig amination.

Caption: Experimental workflow for the Ullmann condensation synthesis.

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, the imidazole core is prevalent in molecules that interact with various biological signaling pathways. For instance, imidazole-containing drugs can act as inhibitors of enzymes like p38 MAP kinase or as antagonists for receptors such as the histamine H3 receptor. The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships in these pathways.

The logical relationship in the synthesis selection process can be visualized as follows:

References

The Radziszewski Synthesis: A Technical Guide to Imidazole-Containing Benzaldehydes for Researchers and Drug Development Professionals

An in-depth exploration of the Radziszewski reaction for the synthesis of imidazole-appended benzaldehydes, detailing reaction mechanisms, optimized protocols, and the significance of these compounds in modern drug discovery.

The Radziszewski imidazole synthesis, a robust and versatile multicomponent reaction, provides a direct and efficient pathway to a wide array of substituted imidazoles. This guide focuses on the application of this classical reaction to the synthesis of imidazole-containing benzaldehydes, a class of compounds gaining increasing attention in medicinal chemistry and materials science. These molecules serve as valuable building blocks and exhibit a range of biological activities, particularly as kinase inhibitors. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, comparative data on various synthetic methodologies, and insights into their relevance in contemporary drug development.

The Core Reaction: Understanding the Radziszewski Synthesis

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a one-pot condensation reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[2] For the synthesis of imidazole-containing benzaldehydes, a substituted benzaldehyde serves as the aldehyde component, while a common 1,2-dicarbonyl compound like benzil is often employed.

The overall reaction can be summarized as follows:

1,2-Dicarbonyl + Benzaldehyde Derivative + 2 NH₃ → Imidazole-Containing Benzaldehyde

A key advantage of this method is its atom economy, as all the reactants are incorporated into the final product.[3] Various modifications to the classical approach have been developed to improve yields and expand the substrate scope, including the use of different catalysts, microwave irradiation, and ultrasound-assisted synthesis.[4][5]

Synthesis of Imidazole-Containing Benzaldehydes: Data and Protocols

The synthesis of specific imidazole-containing benzaldehydes has been reported using the Radziszewski reaction and its modifications. This section provides quantitative data from the literature to allow for easy comparison of different synthetic strategies and a detailed experimental protocol for a representative compound.

Comparative Synthesis Data

The following tables summarize the reaction conditions and yields for the synthesis of various imidazole-containing benzaldehydes using the Radziszewski reaction with different catalysts and energy sources.

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles from Aromatic Aldehydes

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3,4-Dimethoxybenzaldehyde | Wet Cyanuric Chloride | Ethanol | 80°C | 90 | [4] |

| Benzaldehyde | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | 94 | [4] |

| 4-Chlorobenzaldehyde | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | 88 | [4] |

| 4-Methoxybenzaldehyde | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | 97 | [4] |

| Benzaldehyde | Lactic Acid (1 mL) | Neat | 160°C | 92 | [4] |

| Benzaldehyde | Boric Acid (5 mol%) | Aqueous Media | Ultrasound | Quantitative | [4] |

| 4-Chlorobenzaldehyde | ZnO Nanoparticles | Glacial Acetic Acid | 60°C, 3h | 85 | [6] |

| Benzaldehyde | Amberlyst A-15 | Neat | Microwave | Excellent | [4] |

Table 2: Spectroscopic Data for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 7.26 (m, 1H, CimidH), 7.39 (m, 1H, CimidH), 7.60 (d, 2H, CarylH, J = 8.6 Hz), 7.99 (s, 1H, CimidH), 8.03 (d, 2H, CarylH, J = 8.6 Hz), 10.05 [s, 1H, C(O)H]. | [7] |

| ¹³C NMR (CDCl₃) | δ 117.54 (CimidH), 120.97 (CarylH), 131.23 (CimidH), 131.48 (CarylH), 134.84 (Caryl), 135.28 (CimidH), 141.60 (Caryl), 190.48 [C(O)H]. | [7] |

| FTIR (KBr, cm⁻¹) | 3439 (N-H), 3060 (aromatic C-H), 1668 (C=O), 1599 (C=N). | [8] |

| Mass Spec. (FAB) | m/z 312 (M⁺). | [9] |

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from the literature and provides a step-by-step guide for the synthesis of a representative imidazole-containing benzaldehyde derivative.

Materials:

-

Benzil (2.65 g, 12.6 mmol)

-

4-Chlorobenzaldehyde (1.5 mL, 12.6 mmol)

-

Ammonium acetate (5 g, 64.9 mmol)

-

Glacial acetic acid (50 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (2.65 g) and 4-chlorobenzaldehyde (1.5 mL) in glacial acetic acid (50 mL).

-

Add ammonium acetate (5 g) to the solution.

-

Heat the reaction mixture to reflux with continuous stirring for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 300 mL of cold water to precipitate the product.

-

Filter the crude product and neutralize the filtrate with a 5% ammonium hydroxide solution.

-

Wash the collected solid with water and dry it.

-

Recrystallize the crude product from absolute ethanol to obtain colorless crystals of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Expected Yield: 65%

Visualizing the Process and a Key Application

Graphical representations are essential for understanding complex chemical processes and their biological implications. This section provides diagrams for the Radziszewski reaction mechanism, a general experimental workflow, and a relevant signaling pathway where these compounds show promise.

Caption: The two-stage mechanism of the Radziszewski imidazole synthesis.

Caption: A general experimental workflow for the synthesis of imidazole-containing benzaldehydes.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazole-containing benzaldehyde derivative.

Significance in Drug Development

Imidazole-containing compounds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Their unique electronic properties and ability to participate in hydrogen bonding make them excellent scaffolds for interacting with biological targets.[11] Imidazole-containing benzaldehydes, in particular, have emerged as promising candidates for the development of kinase inhibitors.[1][12][13]

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14] The imidazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity. Several studies have reported the potent inhibitory activity of imidazole derivatives against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 MAP kinase.[12][13][15] The benzaldehyde group on these molecules provides a handle for further functionalization, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Conclusion

The Radziszewski synthesis offers a powerful and adaptable platform for the preparation of imidazole-containing benzaldehydes. The modifications and optimizations developed over the years have made this reaction highly efficient and applicable to a wide range of substrates. The resulting products are of significant interest to the pharmaceutical industry, particularly in the design of novel kinase inhibitors. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of compounds. Further research into novel catalytic systems and the biological evaluation of new imidazole-containing benzaldehydes will undoubtedly lead to the discovery of new therapeutic agents.

References

- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. rsc.org [rsc.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Reactivity of the Formyl Group in 3-(1H-Imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 3-(1H-Imidazol-1-yl)benzaldehyde. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, largely due to the electrophilic nature of its aldehyde functional group. N-aryl imidazoles are a significant class of heterocyclic compounds, with the imidazole moiety acting as a key pharmacophore in numerous biologically active agents.[1][2] This document details the synthesis of the parent molecule and explores the primary transformations of the formyl group, including oxidation, reduction, and various nucleophilic addition reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support researchers in the practical application of this valuable chemical intermediate.

Synthesis of this compound

The principal route for synthesizing this compound is through a copper-catalyzed N-arylation reaction, commonly known as an Ullmann condensation. This method involves the coupling of 3-bromobenzaldehyde with imidazole.

Experimental Protocol: Synthesis of this compound[3]

-

Reactants: A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml) is prepared.

-

Reaction: The mixture is heated under reflux in a nitrogen atmosphere for 3 days.

-

Work-up: Following the reflux period, aqueous ammonia is added to the reaction mixture. The resulting mixture is extracted with chloroform.

-

Purification: The chloroform extract is purified by silica gel column chromatography, using a methylene chloride/methanol solvent system, to yield the final product.

-